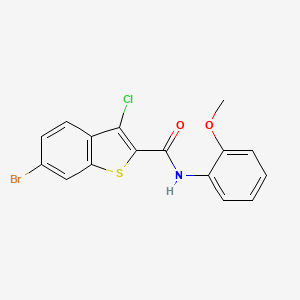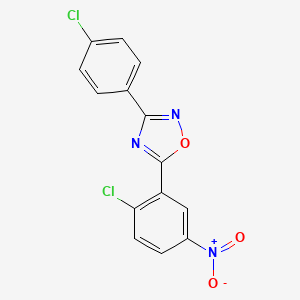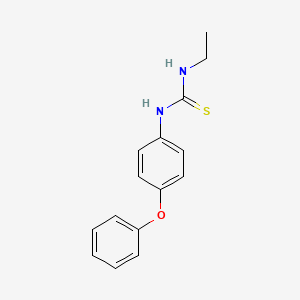![molecular formula C13H17FN2O4S B5752057 N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It was first synthesized in 2001 by the Korean pharmaceutical company, Boryung Pharmaceutical Co., Ltd. Fimasartan has been shown to have significant antihypertensive effects and has been approved for use in several countries, including South Korea, China, and Russia.
Mecanismo De Acción
Fimasartan works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstriction and aldosterone secretion that are associated with hypertension. Fimasartan selectively binds to the AT1 receptor subtype, which is primarily responsible for the hypertensive effects of angiotensin II.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, Fimasartan has been shown to have other biochemical and physiological effects. For example, Fimasartan has been shown to improve endothelial function and reduce oxidative stress in animal models. Fimasartan has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Fimasartan is its specificity for the AT1 receptor, which allows for more targeted therapy and fewer side effects compared to other antihypertensive drugs. However, Fimasartan has a relatively short half-life and requires daily dosing, which may limit its effectiveness in some patients.
Direcciones Futuras
There are several potential future directions for research on Fimasartan. One area of interest is the use of Fimasartan in combination with other antihypertensive drugs to improve blood pressure control. Another potential direction is the investigation of Fimasartan's effects on other cardiovascular outcomes, such as stroke and heart failure. Additionally, further research is needed to fully understand the mechanism of action of Fimasartan and to identify potential biomarkers for predicting response to therapy.
Métodos De Síntesis
The synthesis of Fimasartan involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-chloro-2-oxoacetate to form 4-fluoro-N-ethyl-N-(2-oxo-2-phenylethyl)aniline. This intermediate is then reacted with morpholine to form N-ethyl-N-(2-morpholino-2-phenylethyl)aniline, which is subsequently reacted with methanesulfonyl chloride to form Fimasartan.
Aplicaciones Científicas De Investigación
Fimasartan has been the subject of numerous scientific studies, primarily focused on its antihypertensive effects. In a randomized, double-blind, placebo-controlled trial, Fimasartan was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. Other studies have also demonstrated the efficacy of Fimasartan in reducing blood pressure and improving cardiovascular outcomes.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-4-2-11(14)3-5-12)10-13(17)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKRGKWQKVRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)

![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)